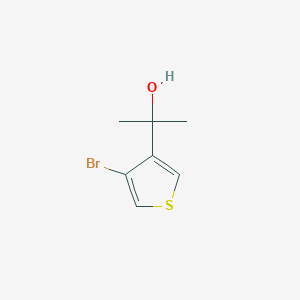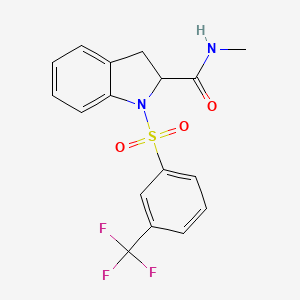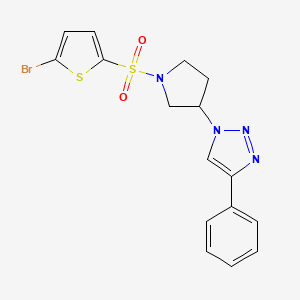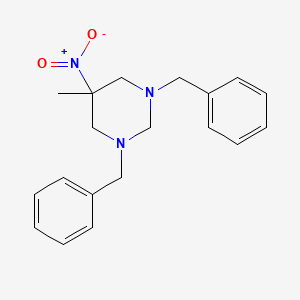
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, also known as HEIU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell proliferation. 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has also been found to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth, survival, and apoptosis.
Biochemical and Physiological Effects:
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-oxidant activities. 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been shown to have anti-oxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea for lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to have neuroprotective and immunomodulatory effects, making it a promising candidate for further research in these fields. However, one limitation of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of novel 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea in neurology and immunology. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea and its potential applications in cancer research. Overall, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a promising compound with a range of potential therapeutic applications, making it an important area of research for the future.
Méthodes De Synthèse
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with ethyl carbamate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This method has been successfully used to produce 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea in the laboratory.
Applications De Recherche Scientifique
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and leukemia. In neurology, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-6-5-12-11(16)14-10-7-13-9-4-2-1-3-8(9)10/h1-4,7,13,15H,5-6H2,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYFEGVUWDPUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
![9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine](/img/structure/B2856010.png)


![N-cyclopentyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856015.png)


![Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2856020.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2856021.png)



